[2-(2-Methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
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Overview
Description
[2-(2-Methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate: is an organic compound that belongs to the class of esters This compound is characterized by the presence of a 2-(2-methylanilino)-2-oxoethyl group and a 2-(3-fluorophenyl)acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate typically involves the esterification of 2-(2-methylanilino)-2-oxoethanol with 2-(3-fluorophenyl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group in the ester can yield the corresponding alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology: In biological research, [2-(2-Methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and amidases.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the development of pharmaceutical agents. Its structural features may be exploited to design drugs with specific biological activities.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of [2-(2-Methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the active components that interact with biological targets. The aniline and fluorophenyl groups may contribute to binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- [2-(2-Methylanilino)-2-oxoethyl] 2-(4-fluorophenyl)acetate
- [2-(2-Methylanilino)-2-oxoethyl] 2-(3-chlorophenyl)acetate
- [2-(2-Methylanilino)-2-oxoethyl] 2-(3-bromophenyl)acetate
Comparison:
- [2-(2-Methylanilino)-2-oxoethyl] 2-(4-fluorophenyl)acetate: Similar structure but with the fluorine atom in the para position, which may affect its reactivity and binding properties.
- [2-(2-Methylanilino)-2-oxoethyl] 2-(3-chlorophenyl)acetate: The presence of a chlorine atom instead of fluorine can influence the compound’s electronic properties and reactivity.
- [2-(2-Methylanilino)-2-oxoethyl] 2-(3-bromophenyl)acetate: Bromine substitution can lead to different steric and electronic effects compared to fluorine, impacting the compound’s behavior in chemical reactions and biological systems.
The unique combination of the 2-(2-methylanilino)-2-oxoethyl group and the 2-(3-fluorophenyl)acetate group in [2-(2-Methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
[2-(2-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-12-5-2-3-8-15(12)19-16(20)11-22-17(21)10-13-6-4-7-14(18)9-13/h2-9H,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPYSXDFPULEKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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